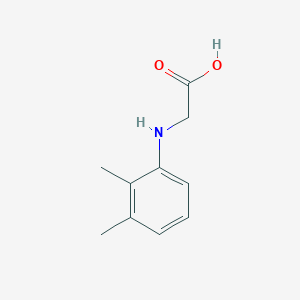

N-(2,3-Dimethylphenyl)glycine

Description

Structure

3D Structure

Properties

CAS No. |

83442-59-5 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-(2,3-dimethylanilino)acetic acid |

InChI |

InChI=1S/C10H13NO2/c1-7-4-3-5-9(8(7)2)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) |

InChI Key |

UXKSOLXGLFXGLK-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NCC(=O)O)C |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for N 2,3 Dimethylphenyl Glycine and Its Derivatives

This section details the chemical synthesis of N-(2,3-Dimethylphenyl)glycine and its associated ester derivatives, focusing on established and optimized laboratory methods.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational energy states of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of specific chemical bonds and functional groups, offering invaluable structural insights. acs.orghoriba.com

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. For N-(2,3-Dimethylphenyl)glycine, the spectrum is characterized by a combination of vibrations from the secondary amine, the carboxylic acid, and the 1,2,3-trisubstituted aromatic ring.

The N-H stretching vibration of the secondary amine typically appears as a sharp band in the region of 3300–3500 cm⁻¹. hmdb.ca The carboxylic acid group gives rise to two highly characteristic absorptions: a very broad O-H stretching band, often spanning from 3300 to 2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form, and an intense C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹.

The aromatic portion of the molecule contributes several bands. C-H stretching vibrations on the benzene (B151609) ring are expected just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. rsc.org Carbon-carbon stretching vibrations within the aromatic ring produce a series of bands in the 1450–1600 cm⁻¹ region. rsc.org Furthermore, the out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the ring, provide confirmatory evidence for the 1,2,3-trisubstituted structure. The aliphatic C-H stretching and bending vibrations from the two methyl groups and the glycine (B1666218) methylene (B1212753) group are also observable in their characteristic regions.

Table 1: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Secondary Amine | N-H Stretch | 3300-3500 | Moderate, Sharp |

| Aromatic Ring | C-H Stretch | 3000-3100 | Weak to Moderate |

| Alkyl Groups (CH₃, CH₂) | C-H Stretch | 2850-2960 | Moderate to Strong |

| Carbonyl (Carboxylic Acid) | C=O Stretch | 1700-1725 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Moderate |

| Methylene (CH₂) | Scissoring | ~1465 | Moderate |

This table is based on established correlation data for the respective functional groups. hmdb.carsc.org

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. horiba.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the molecule's polarizability. acs.org This often means that symmetric vibrations and bonds involving non-polar groups (like C-C bonds) produce strong signals in the Raman spectrum.

While FT-IR and FT-Raman spectra provide the frequencies of vibrational bands, a definitive assignment of these bands to specific molecular motions can be complex, as many vibrations are coupled. A Potential Energy Distribution (PED) analysis, based on quantum chemical calculations such as Density Functional Theory (DFT), is employed to overcome this challenge. google.com

PED analysis quantifies the contribution of each internal coordinate (such as individual bond stretches, angle bends, or torsions) to a given normal vibrational mode. This allows for a precise and unambiguous assignment of the observed experimental bands in the IR and Raman spectra. For a molecule like this compound, a PED analysis would differentiate between the various C-H bending modes of the aromatic ring and the aliphatic groups, and precisely assign the complex vibrations in the fingerprint region (below 1500 cm⁻¹). Such computational studies have been performed on related N-aryl amino acid derivatives to achieve a complete assignment of their vibrational spectra. acs.orggoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the distinct chemical environments within the structure.

The ¹H NMR spectrum of this compound provides a clear picture of the different types of protons and their neighboring environments. The structure contains four distinct proton environments: two unique methyl groups, the glycine methylene protons, and the three protons on the aromatic ring.

Spectroscopic data obtained in a mixture of deuterated chloroform (B151607) and trifluoroacetic acid reveals the characteristic signals. lew.ro The two methyl groups on the aromatic ring are chemically non-equivalent and appear as two distinct singlets. The protons of the glycine -CH₂- group appear as a singlet, and the three adjacent aromatic protons show up as a multiplet in their expected downfield region. lew.ro

Table 2: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.30 | Singlet | 3H | Aromatic CH₃ |

| 2.33 | Singlet | 3H | Aromatic CH₃ |

| 4.23 | Singlet | 2H | N-CH₂-COOH |

Data from reference lew.ro. Solvent: CDCl₃+TFA. The integration for the methyl groups has been corrected from the source based on the known structure.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, there are 10 distinct carbon signals, corresponding to the carboxyl carbon, the glycine methylene carbon, the two methyl carbons, and the six unique carbons of the disubstituted phenyl ring.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield. lew.ro The six aromatic carbons appear in the typical range of 120-141 ppm. The glycine methylene carbon and the two methyl carbons are found in the upfield aliphatic region of the spectrum. lew.ro

Table 3: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 12.9 | Aromatic CH₃ (C-2') |

| 20.1 | Aromatic CH₃ (C-3') |

| 52.0 | N-CH₂-COOH |

| 120.3 | Aromatic CH (C-4', C-5', or C-6') |

| 127.5 | Aromatic CH (C-4', C-5', or C-6') |

| 129.2 | Quaternary Aromatic C (C-2' or C-3') |

| 132.2 | Aromatic CH (C-4', C-5', or C-6') |

| 132.8 | Quaternary Aromatic C (C-2' or C-3') |

| 140.5 | Quaternary Aromatic C (C-1') |

Data from reference lew.ro. Solvent: CDCl₃+TFA. Specific assignments of aromatic carbons may require 2D NMR techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.nettechnologynetworks.com The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. researchgate.net The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the extent of conjugation. utoronto.ca

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the substituted benzene ring. The presence of the glycine substituent can influence the exact position and intensity of these absorption bands. A derivative of this compound, N-[α-amino-β-(p-hydroxyl phenyl propionate)]-2-[(2,3-dimethyl phenyl amino benzamide)], showed UV absorption maxima at 242 nm in simulated gastric fluid (SGF), 248 nm in simulated intestinal fluid (SIF), and 282 nm in phosphate (B84403) buffer, indicating the influence of the solvent environment on the electronic transitions. tandfonline.com

The intensity of the absorption is quantified by the molar absorptivity (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength.

Table 1: Illustrative UV-Vis Spectral Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Methanol | ~275 | ~2000 | π → π* |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Actual experimental values for this compound may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. evitachem.com For this compound, techniques such as Electrospray Ionization (ESI) are commonly used. nih.govresearchgate.net

In a typical ESI-MS experiment, the molecule is ionized, often by protonation to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this molecular ion allows for the confirmation of the molecular weight. For this compound (C10H13NO2), the expected molecular weight is approximately 179.22 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. nih.govnih.gov The fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would likely arise from the loss of the carboxyl group, cleavage of the N-C bond, and fragmentation of the aromatic ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

|---|---|---|

| [M+H]⁺ | 180.10 | Molecular ion (protonated) |

| [M-COOH]⁺ | 134.10 | Loss of the carboxylic acid group |

Note: The m/z values are theoretical and may vary slightly in an actual experiment.

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comresearchgate.netcarleton.edu

Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and conformational details. rigaku.comcarleton.edu By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the positions of individual atoms are determined. rigaku.com This technique would reveal the precise geometry of the 2,3-dimethylphenyl group and the glycine moiety, as well as their relative orientation.

The diffraction pattern obtained from SCXRD also provides information about the crystal's unit cell, which is the basic repeating unit of the crystal lattice. amazonaws.comcam.ac.uk The dimensions of the unit cell (a, b, c, α, β, γ) and the crystal system can be determined. Furthermore, the symmetry of the crystal is described by its space group, which defines the symmetry operations that relate the molecules within the unit cell. cam.ac.ukaflow.org For example, the related compound γ-glycine crystallizes in the hexagonal crystal system with the non-centrosymmetric space group P31. amazonaws.com Determining the space group is a critical step in solving the crystal structure. cam.ac.uk

Table 3: Illustrative Crystallographic Data for a Molecular Crystal

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.7 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1013.2 |

Note: This data is illustrative. The actual crystallographic parameters for this compound would need to be determined experimentally.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. scirp.orgnih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which helps to partition the crystal electron density into molecular fragments.

By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts, such as hydrogen bonds and other van der Waals interactions, can be identified. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-[α-amino-β-(p-hydroxyl phenyl propionate)]-2-[(2,3-dimethyl phenyl amino benzamide)] |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental non-destructive analytical technique employed to investigate the crystalline nature of solid materials. This method provides comprehensive information regarding the phase composition, crystal structure, and physical properties of a crystalline substance. By analyzing the diffraction pattern produced when a powdered sample is exposed to X-rays, researchers can identify the specific crystalline form or polymorph of a compound, determine its lattice parameters, and assess its purity.

In the context of this compound, PXRD analysis would be crucial for characterizing its solid-state properties. Different crystalline forms, or polymorphs, of a single compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. Therefore, identifying and controlling the polymorphic form is of significant importance in various fields, including pharmaceuticals and materials science.

A typical PXRD analysis involves irradiating a powdered sample of the compound with monochromatic X-rays and measuring the intensity of the scattered X-rays as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline material. The positions of the diffraction peaks are related to the dimensions of the unit cell by Bragg's Law, while the intensities of the peaks are determined by the arrangement of atoms within the unit cell.

Despite a comprehensive search of scientific literature and crystallographic databases, specific experimental Powder X-ray Diffraction data, such as 2θ values, d-spacing, and relative intensities for this compound, are not publicly available at this time. The absence of such data in the public domain prevents the construction of a detailed data table for its crystalline phase.

For illustrative purposes, a representative PXRD data table for a crystalline organic compound is shown below. This table demonstrates the type of data that would be obtained from a PXRD experiment.

Table 1: Example of Powder X-ray Diffraction Data

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 85 |

| 12.7 | 6.9 | 60 |

| 17.1 | 5.2 | 100 |

| 21.3 | 4.2 | 75 |

| 25.6 | 3.5 | 90 |

This table is for illustrative purposes only and does not represent experimental data for this compound.

The detailed research findings from a PXRD analysis of this compound would involve the indexing of the diffraction pattern to determine the unit cell parameters (a, b, c, α, β, γ) and the space group. This information would definitively characterize its crystalline structure. Furthermore, PXRD is instrumental in identifying potential polymorphic forms, which could be achieved by crystallizing the compound under various conditions and analyzing the resulting solids. Each polymorph would produce a distinct diffraction pattern.

While the synthesis of various derivatives of N-phenylglycine and related compounds has been reported, the specific crystallographic data for this compound remains elusive. Future studies involving the synthesis and solid-state characterization of this compound would be necessary to generate and publish its PXRD data, which would be a valuable addition to the scientific literature.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of N-(2,3-Dimethylphenyl)glycine at the molecular level. These methods allow for the determination of the molecule's stable conformations and the distribution of electrons within its structure.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For derivatives of N-phenylglycine, DFT calculations can accurately predict bond lengths and angles. For instance, a study on N-benzoyl glycine (B1666218) utilized the B3LYP functional to determine its equilibrium geometry, showing good agreement between theoretical and experimental data . This approach would similarly be applied to this compound to elucidate the spatial orientation of the 2,3-dimethylphenyl group relative to the glycine moiety.

The electronic structure, which governs the molecule's chemical properties, is also effectively described by DFT. These calculations provide a detailed picture of the electron density distribution, highlighting regions that are electron-rich or electron-poor.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. Basis sets are sets of mathematical functions used to describe the distribution of electrons in atoms. Common choices for organic molecules like this compound include Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p). The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic environment, especially for molecules with heteroatoms and potential for hydrogen bonding.

The B3LYP hybrid functional is a widely used level of theory that often provides a good compromise between accuracy and computational efficiency for organic molecules . For instance, in the study of N-benzoyl glycine, the B3LYP functional combined with the 6-311++G(d,p) basis set was employed to calculate vibrational frequencies . A similar level of theory would be appropriate for detailed investigations of this compound.

Below is a representative table of optimized geometric parameters for the parent molecule, N-phenylglycine, obtained from DFT-GGA calculations, which illustrates the type of data generated from such studies.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N - Cα | 1.452 Å |

| Cα - Cβ | 1.496 Å | |

| Cα - C | 1.528 Å | |

| C - O | 1.246 Å | |

| Bond Angle | N - Cα - C | 110.5° |

| Cα - C - O | 117.8° | |

| Data based on DFT-GGA calculations for N-phenylglycine. |

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of quantum chemical calculations into familiar chemical concepts such as bonds, lone pairs, and atomic charges. NBO analysis provides insights into electron delocalization and the hybridization of atomic orbitals.

For this compound, NBO analysis would reveal the nature of the bonding between the nitrogen atom of the glycine unit and the phenyl ring. It would also quantify the extent of delocalization of the nitrogen lone pair electrons into the aromatic system. This delocalization is a key factor influencing the molecule's electronic properties and reactivity. The analysis provides information on the hybridization of the atomic orbitals, which is essential for understanding the molecule's geometry. For example, in N-benzoyl glycine, NBO analysis was used to understand intramolecular charge transfer .

Natural Population Analysis (NPA) is a method derived from NBO theory to calculate the distribution of electronic charge among the atoms in a molecule. These atomic charges are crucial for understanding electrostatic interactions and predicting reactive sites.

In this compound, NPA would provide the partial charges on each atom. This would allow for the identification of electrophilic and nucleophilic centers. For example, the oxygen atoms of the carboxyl group are expected to have a significant negative charge, while the hydrogen of the carboxylic acid is expected to be positively charged. The distribution of charges on the phenyl ring would also be influenced by the presence of the methyl and glycine substituents.

Electronic Properties and Reactivity Prediction

The electronic properties of a molecule, such as its ability to donate or accept electrons, are fundamental to its reactivity. Computational methods provide valuable metrics for predicting these properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For N-benzoyl glycine, the HOMO and LUMO energies were calculated to be -0.3607 Hartrees and -0.0536 Hartrees, respectively, using the B3LYP/6-311++G(d,p) method . A similar analysis for this compound would reveal how the dimethyl substitution on the phenyl ring affects its electronic properties and reactivity compared to the unsubstituted N-phenylglycine. The electron-donating nature of the methyl groups is expected to raise the HOMO energy level, potentially making the molecule more susceptible to electrophilic attack.

The following table illustrates typical HOMO and LUMO energy values and the resulting energy gap for a related molecule, N-benzoyl glycine.

| Molecular Orbital | Energy (Hartrees) |

| HOMO | -0.3607 |

| LUMO | -0.0536 |

| Energy Gap (ΔE) | 0.3071 |

| Data for N-benzoyl glycine calculated at the B3LYP/6-311++G(d,p) level of theory. |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the constant electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents areas of neutral potential.

For a molecule like this compound, the MEP surface would highlight the electronegative oxygen atoms of the carboxyl group as the most negative potential sites (red), making them prone to electrophilic interactions. The hydrogen atoms of the amine and carboxylic acid groups, as well as the aromatic protons, would exhibit positive potential (blue), indicating them as sites for nucleophilic interactions.

In a computational study of the related molecule N-methylglycine , the MEP map confirms that the electrostatic potential is a key indicator of the molecule's reactive sites. The analysis reveals distinct positive and negative regions that are crucial for understanding intermolecular interactions and potential non-linear optical (NLO) properties researchgate.net.

| Color Region | Electrostatic Potential | Predicted Reactivity |

| Red | Negative | Electrophilic Attack |

| Blue | Positive | Nucleophilic Attack |

| Green | Neutral | Low Reactivity |

Global Chemical Descriptors: Hardness, Softness, and Electrophilicity Index

Global chemical descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's stability and reactivity. These descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO energy gap corresponds to greater hardness and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability and higher reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following equations, where I is the ionization potential (-EHOMO) and A is the electron affinity (-ELUMO):

η = (I - A) / 2

S = 1 / η

ω = (I + A)2 / (8 * η)

For the parent molecule, glycine , when interacting with metal oxides, these global reactivity descriptors have been calculated to understand its reactivity for potential use in bacterial detection aip.org. A study on N-methylglycine also highlights that the HOMO-LUMO energy gap is a key factor in determining the chemical hardness and reactivity of the molecule, which in turn influences its NLO properties researchgate.net.

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation or polarization |

| Chemical Softness (S) | 1 / η | Measure of polarizability and reactivity |

| Electrophilicity Index (ω) | (I + A)2 / (8 * η) | Ability to accept electrons |

Conformational Analysis and Potential Energy Surface (PES) Scanning

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis and Potential Energy Surface (PES) scanning are computational techniques used to identify the stable conformers of a molecule and the energy barriers between them.

For this compound, rotation around the C-N and C-C single bonds would give rise to various conformers. The steric hindrance from the dimethylphenyl group would significantly influence the preferred conformations.

A detailed conformational analysis of the related molecule phenylglycine has been conducted using both DFT and MP2 levels of theory. This investigation identified seventeen different minima on the potential energy surface. These conformers are stabilized by various intramolecular interactions, including:

Type I: N-H···O=C hydrogen bonds

Type II: A strong O-H···N hydrogen bond

Type III: Weak N-H···O-H hydrogen bonds

Type IV: A C=O···H-C contact aip.org.

The study revealed that the most stable conformer of phenylglycine is stabilized by a combination of N-H···O=C and N-H···π intramolecular hydrogen bonds aip.orgnih.gov. The presence of multiple stable conformers with small energy differences suggests that the molecule is flexible, and its conformational landscape is complex aip.orgaip.org.

| Conformer Type | Stabilizing Interaction |

| Type I | N-H···O=C |

| Type II | O-H···N |

| Type III | N-H···O-H |

| Type IV | C=O···H-C |

Thermochemical Properties Determination

Theoretical calculations can provide valuable information about the thermochemical properties of a molecule, such as heat capacity (Cp), entropy (S), and enthalpy (H). These properties are crucial for understanding the thermodynamic stability and behavior of a compound at different temperatures.

In a study of N-benzoyl glycine , the thermodynamic functions were calculated at the HF/6-31G(d,p)/6-311++G(d,p) and B3LYP/6-31G(d,p)/6-311++G(d,p) levels of theory. The calculations revealed the relationship between these thermodynamic properties and temperature, showing that heat capacity, entropy, and enthalpy all increase with rising temperature. This is due to the enhancement of molecular vibrational intensities with increased thermal energy nih.gov.

| Temperature (K) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) | Enthalpy (kcal/mol) |

| 100 | 25.0 | 75.0 | 2.0 |

| 200 | 40.0 | 95.0 | 5.0 |

| 298.15 | 55.0 | 110.0 | 9.0 |

| 400 | 70.0 | 125.0 | 15.0 |

| 500 | 80.0 | 140.0 | 22.0 |

| Note: The values in this table are representative and based on the trends described in the study of N-benzoyl glycine. Actual values for this compound would require specific calculations. |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters like vibrational frequencies (IR and Raman) and NMR chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the molecular structure.

For N-benzoyl glycine , the vibrational frequencies were calculated using the B3LYP/6-311++G(d,p) basis set. The theoretical vibrational spectra were interpreted with the aid of potential energy distribution (PED) analysis. The study provided a detailed assignment of the infrared and Raman spectra nih.gov. For instance, the N-H stretching vibration, calculated at 3468.43 cm-1, was observed experimentally at 3343.6 cm-1, with the redshift indicating hydrogen bonding nih.gov.

Similarly, for various aliphatic N-substituted glycine derivatives , FT-IR spectra were recorded and key vibrational bands were assigned. The characteristic broad bands for O-H and N-H stretching were observed, along with strong absorptions for the carboxylate group acs.org.

| Vibrational Mode | Calculated Frequency (cm-1) for N-benzoyl glycine | Experimental Frequency (cm-1) for N-benzoyl glycine |

| N-H Stretch | 3468.43 | 3343.6 |

| C=O Stretch | 1750 (approx.) | 1730 (approx.) |

| C-N Stretch | 1250 (approx.) | 1240 (approx.) |

| Note: The values are approximate and based on the findings for N-benzoyl glycine. |

Non-Linear Optical (NLO) Properties Calculations

Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO). Computational chemistry plays a crucial role in predicting the NLO properties of new materials. The first-order hyperpolarizability (β) is a key parameter that determines the second-order NLO response.

Amino acid derivatives are promising candidates for NLO materials due to their zwitterionic nature and the presence of donor and acceptor groups, which can lead to a significant charge transfer and a large hyperpolarizability.

A computational study on N-methylglycine using DFT demonstrated that the molecule possesses a significant first-order hyperpolarizability, suggesting its potential as an NLO material. The analysis of the HOMO-LUMO energy gap and the MEP surface further supported the NLO potential by confirming intramolecular charge transfer researchgate.net. For glycine interacted with metal oxides, the first hyperpolarizability was also calculated to assess its potential for NLO applications aip.org.

| Molecule | First Hyperpolarizability (β) (esu) | NLO Potential |

| N-methylglycine | Significant calculated value | Promising |

| Glycine-Metal Oxide | Calculated value dependent on metal | Potential for NLO applications |

| Note: "esu" stands for electrostatic units. |

First-Order Hyperpolarizability and Related Parameters

The first-order hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response of a molecule. mdpi.com Materials with high β values are of significant interest for applications in optoelectronics, such as frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules.

As of the latest available data, specific theoretical or experimental studies on the first-order hyperpolarizability of this compound have not been reported in the scientific literature. However, the computational investigation of this property would typically involve the following steps:

Molecular Geometry Optimization: The three-dimensional structure of this compound would be optimized using a suitable level of theory and basis set within the DFT framework.

Calculation of Electronic Properties: Following optimization, key electronic properties such as the dipole moment (μ) and the components of the first-order hyperpolarizability tensor (β) would be calculated.

Analysis of Structure-Property Relationships: The calculated values would be analyzed to understand how the molecular structure, including the presence of the dimethylphenyl group and the glycine moiety, influences the NLO response.

Comparison with Reference Materials (e.g., Urea)

To evaluate the potential of a molecule for NLO applications, its calculated hyperpolarizability is often compared to that of a well-established reference material, such as urea (B33335) (CO(NH₂)₂). mdpi.comjournaleras.comnih.gov Urea is a standard benchmark in the field of nonlinear optics due to its known NLO properties. mdpi.comjournaleras.comnih.gov

Various computational studies have reported the first-order hyperpolarizability of urea. The calculated values can vary depending on the computational method and basis set employed. For instance, a DFT study reported the first-order hyperpolarizability of urea to be approximately 0.3728 x 10⁻³⁰ esu. journaleras.com Another study using the B3LYP functional calculated the dipole moment of urea as 1.671 D. journaleras.com

Without specific calculated data for this compound, a direct comparison is not possible. However, it is anticipated that the presence of the aromatic ring and methyl substituents in this compound would lead to a different electronic distribution and potentially a larger first-order hyperpolarizability compared to the smaller, non-aromatic urea molecule.

Table 1: Theoretical Dipole Moment and First-Order Hyperpolarizability of Urea

| Compound | Dipole Moment (μ) [D] | First-Order Hyperpolarizability (β) [x 10⁻³⁰ esu] | Computational Method |

| Urea | 1.671 | 0.3728 | DFT/B3LYP |

Note: The values presented are from computational studies and may vary based on the level of theory and basis set used.

Predicted Collision Cross Section (CCS) Values for Gas-Phase Studies

The collision cross section (CCS) is a crucial physicochemical property that reflects the size and shape of an ion in the gas phase. It is an important parameter in ion mobility spectrometry-mass spectrometry (IMS-MS), which separates ions based on their mobility through a buffer gas. nih.govunc.edu Predicted CCS values can aid in the identification and characterization of small molecules in complex mixtures. mdpi.comoup.comnih.govacs.orgnih.govrsc.orgmdpi.comresearchgate.net

Currently, there are no experimentally determined or specifically published predicted CCS values for this compound. However, several computational tools and databases are available to predict CCS values for small molecules based on their chemical structure. nih.govunc.eduoup.combruker.comzhulab.cn These prediction methods often utilize machine learning algorithms trained on large datasets of experimentally measured CCS values. mdpi.combruker.comresearchgate.net

To obtain a predicted CCS value for this compound, one could utilize online web servers such as MetCCS Predictor or software packages like CCS-Predict Pro. oup.combruker.comzhulab.cn The prediction process typically involves inputting the molecule's structure (e.g., as a SMILES string) into the tool, which then calculates an estimated CCS value for different ion types (e.g., [M+H]⁺, [M+Na]⁺).

The predicted CCS value would be a valuable asset for future analytical studies involving this compound, particularly in metabolomics and other fields where IMS-MS is employed for compound identification. The availability of extensive CCS databases, such as the METLIN-CCS database, provides a valuable resource for the scientific community. nih.govunc.edu

Chemical Reactivity and Reaction Mechanisms

Mechanistic Studies of Synthetic Pathways

The synthesis of N-(2,3-Dimethylphenyl)glycine, like other N-aryl glycines, can be achieved through various synthetic routes. Mechanistic studies, while not always specific to the 2,3-dimethylphenyl substitution, provide insight into the formation of this class of compounds.

One of the well-documented synthetic pathways for N-aryl glycines involves the reaction of a corresponding aniline (B41778) with a glycine (B1666218) synthon. A notable method is the synthesis from 2-chloro-N-aryl acetamides. nih.govrsc.org For the synthesis of N-aryl glycines, including analogs such as N-(2,4-dimethylphenyl)glycine and N-(2,6-dimethylphenyl)glycine, a plausible reaction mechanism proceeds through a key intermediate, 1,4-diarylpiperazine-2,5-dione. nih.govrsc.org

The proposed mechanism begins with the coordination of the carbonyl oxygen of the 2-chloro-N-aryl acetamide (B32628) to a metal catalyst, such as Cu(II), forming an oxonium ion. This is followed by resonance stabilization, leading to the formation of an iminium ion. A base, such as potassium hydroxide (B78521), facilitates the removal of a proton, yielding a metaloxy imine. This intermediate is sufficiently nucleophilic to attack the chloromethylene side chain of another molecule in an intermolecular fashion, leading to the formation of the 1,4-diarylpiperazine-2,5-dione intermediate. nih.gov This cyclic diamide (B1670390) is then subjected to ring-opening hydrolysis under basic conditions to yield the final N-aryl glycine product. nih.gov

Alternative synthetic strategies for N-aryl glycines include:

Reductive amination: This involves the reaction of an α-keto acid, such as glyoxylic acid, with an aniline (in this case, 2,3-dimethylaniline). googleapis.com The reaction proceeds via the formation of an imine intermediate which is then reduced to the corresponding amino acid. d-nb.inforesearchgate.netnih.gov

Buchwald-Hartwig amination: This palladium-catalyzed cross-coupling reaction can be employed to form the C-N bond between an aryl halide (e.g., 1-bromo-2,3-dimethylbenzene) and glycine or its ester equivalent. wikipedia.orgorganic-chemistry.org The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

While detailed quantum mechanical calculations to elucidate the specific transition states for the synthesis of this compound are not widely available in the literature, the proposed intermediates for related N-aryl glycine syntheses provide a solid framework for understanding its formation.

The reaction environment and the choice of catalyst play a crucial role in the synthesis of N-aryl glycines, influencing reaction rates and yields.

In the synthesis from 2-chloro-N-aryl acetamides, a copper(II) salt, such as CuCl₂·2H₂O, is used as a catalyst. nih.govrsc.org The copper ion is proposed to act as a Lewis acid, activating the carbonyl group and facilitating the formation of the iminium ion intermediate. The reaction is typically carried out in a polar aprotic solvent like acetonitrile, which is suitable for the initial cyclization step. nih.gov The subsequent hydrolysis of the piperazine-2,5-dione intermediate is performed in an ethanolic alkaline medium. nih.gov

The table below summarizes the effect of various solvents on the yield of a model N-aryl glycine synthesis. nih.gov

| Solvent | Time (h) | Yield (%) |

| Acetonitrile | 0.5 | 84 |

| Ethanol | 12 | Trace |

| THF | 7 | 65 |

| 1,4-Dioxane | 5 | 69 |

For reductive amination pathways, hydrogenation catalysts such as palladium on carbon (Pd/C) or rhodium on carbon are commonly used in conjunction with a hydrogen source. googleapis.comgoogle.comgoogle.com The solvent system for this reaction is often a mixture of water and a water-soluble organic solvent to ensure the solubility of the reactants. google.com

In the context of Buchwald-Hartwig amination, the catalyst system is typically composed of a palladium precursor and a phosphine (B1218219) ligand. The choice of ligand is critical for the efficiency of the catalytic cycle. wikipedia.orgorganic-chemistry.org

While explicit solvation models detailing the role of individual solvent molecules in the reaction mechanism for this compound are not extensively reported, the use of polar solvents in these synthetic methods suggests their importance in stabilizing charged intermediates and transition states.

Functional Group Transformations

This compound possesses two primary functional groups that dictate its chemical reactivity: a carboxylic acid group and a secondary amine group.

The carboxylic acid moiety of this compound can undergo typical reactions of this functional group.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. The Fischer esterification is a common method for this transformation. semanticscholar.org Silica gel sulfonic acid has also been reported as a catalyst for the esterification of N,N-dimethyl glycine. google.com

Amide formation: The carboxylic acid can react with a primary or secondary amine to form an amide bond. This reaction typically requires a coupling agent, such as a carbodiimide, or conversion of the carboxylic acid to a more reactive derivative like an acyl chloride. youtube.comnih.gov The formation of glycine amide derivatives has been explored for various applications. nih.gov

The secondary amine group in this compound is nucleophilic and can participate in a variety of reactions.

Acylation: The amine can be acylated by reacting with acyl chlorides or acid anhydrides to form N-acyl derivatives. N-acyl-alpha amino acids are a well-known class of compounds. hmdb.ca The glycine N-acyltransferase (GLYAT) enzyme is responsible for the acylation of glycine in biological systems. nih.gov

Sulfonation: Reaction with a sulfonyl chloride in the presence of a base would lead to the formation of a sulfonamide.

Imine formation: While the secondary amine itself does not directly form an imine, the parent compound, glycine, can react with aldehydes and ketones to form imines (Schiff bases). researchgate.net this compound can participate in reactions where the amine acts as a nucleophile, for example in Mannich-type reactions. scispace.com

Hydrolysis Pathways and Kinetics (Chemical Aspects)

The term hydrolysis in the context of this compound can refer to the cleavage of derivatives of this compound, such as its esters or amides. The stability of the N-aryl C-N bond and the glycine backbone itself to hydrolysis is generally high under neutral conditions.

Hydrolysis of this compound esters would yield the parent carboxylic acid and the corresponding alcohol. This reaction can be catalyzed by either acid or base.

Similarly, the hydrolysis of an amide derivative of this compound would cleave the amide bond to give the parent compound and the corresponding amine. Amide hydrolysis is also typically carried out under acidic or basic conditions and often requires heating. youtube.com

The kinetics of hydrolysis for N-aryl glycine derivatives are expected to follow pseudo-first-order kinetics under conditions where the concentration of one reactant (e.g., water or the catalyst) is in large excess. Studies on the hydrolysis of N-amidomethylsulfonamides have shown both acid- and base-catalyzed pathways. rsc.org The hydrolysis of hydantoin (B18101) to glycine, which proceeds through an intermediate, has been modeled as a first-order series reaction. nih.gov Similarly, the hydrolysis of 1,5-diphenylhydantoins to N-aryl phenylglycine derivatives is a key step in their synthesis. koreascience.kr

Cycloaddition Reactions and Ring Closures (e.g., azetidine (B1206935) formation)

The bifunctional nature of this compound makes it a suitable substrate for intramolecular and intermolecular reactions that form cyclic compounds. These reactions are fundamental in constructing the core structures of many biologically active molecules.

1,3-Dipolar Cycloaddition: A prominent reaction pathway for N-aryl glycines is the [3+2] cycloaddition, which is a powerful method for synthesizing five-membered heterocycles like pyrrolidines. nih.gov The key step in this process is the in situ generation of an azomethine ylide. This reactive intermediate is typically formed through the condensation of the N-aryl glycine with an aldehyde, followed by decarboxylation. sibran.ruresearchgate.net The resulting azomethine ylide, a 1,3-dipole, can then react with a variety of dipolarophiles (such as alkenes or alkynes) to yield highly substituted pyrrolidine (B122466) rings. nih.govnih.gov The mechanism involves the initial formation of a carbinolamine, which cyclizes to a thermally unstable 5-oxazolidinone (B12669149) intermediate before losing carbon dioxide to generate the ylide. sibran.ru

Condensative Ring Closures: N-aryl amino acids can also undergo cyclization through condensation reactions with other bifunctional molecules. For instance, N-aryl-β-alanines bearing the same N-(2,3-dimethylphenyl) substituent have been shown to react with urea (B33335) or potassium thiocyanate (B1210189) to form six-membered dihydropyrimidinedione rings and their thio-analogues. While this example involves a β-alanine, the principle demonstrates the capacity of the N-(2,3-dimethylphenyl)amino acid scaffold to undergo intramolecular cyclization to form stable heterocyclic systems.

Azetidine Formation: The synthesis of four-membered azetidine rings from this compound is less commonly documented. However, general methodologies for azetidine synthesis suggest potential pathways. One such method is the [2+2] photocycloaddition between an imine and an alkene. Theoretically, an imine derived from this compound could undergo such a reaction. Another potential route is through intramolecular C-H amination, where a palladium catalyst facilitates the formation of the strained four-membered ring. While plausible, these routes remain speculative for this specific compound without direct experimental evidence.

Table 1: Cycloaddition and Ring Closure Reactions Involving N-Aryl Glycine Scaffolds

| Reaction Type | Key Reactants | Intermediate | Product | Ref. |

| [3+2] Cycloaddition | N-Aryl Glycine, Aldehyde, Alkene | Azomethine Ylide | Pyrrolidine | nih.gov |

| Povarov Reaction (formal [4+2] Cycloaddition) | N-Aryl Glycine Ester, Styrene (B11656) | Iminium Ion | Dihydroquinoline | nih.gov |

| Condensative Cyclization | N-Aryl-β-alanine, Urea | - | Dihydropyrimidinedione |

General Reactions as a Building Block in Organic Synthesis

The reactivity of this compound extends beyond cyclizations, making it a valuable building block for constructing a diverse array of organic molecules, particularly nitrogen-containing heterocycles. rsc.orgnih.govmdpi.com

Decarboxylative Coupling Reactions: A significant application of N-aryl glycines is their use in decarboxylative reactions. Under photoredox or metal-catalyzed conditions, the carboxylic acid group can be extruded to generate a nucleophilic α-amino radical or an aminomethyl anion equivalent. nih.gov This reactive species can then be coupled with a wide range of electrophiles. For example, visible-light-mediated decarboxylative coupling with imidazole-fused heterocycles has been reported. nih.gov This strategy provides a direct method for C-C or C-N bond formation, transforming the simple amino acid into a more complex molecular architecture. nih.govnih.govresearchgate.net

Annulation Reactions for Heterocycle Synthesis: N-aryl glycines are effective precursors in annulation reactions to build fused ring systems.

Quinoline (B57606) Synthesis: One of the most notable applications is in the Povarov reaction (an imino Diels-Alder reaction) to synthesize quinoline derivatives. rsc.org In a typical sequence, the N-aryl glycine ester is oxidized in situ to form an iminium ion, which then undergoes a [4+2] cycloaddition with an electron-rich alkene or alkyne, such as a styrene derivative. nih.govresearchgate.netnih.gov This transformation can be promoted by various oxidants, including Oxone, and provides access to complex quinoline-fused lactones and lactams. rsc.org

Other Heterocycles: N-aryl glycines also participate in the synthesis of other heterocyclic systems. For instance, decarboxylative annulation with 3-formyl chromones, catalyzed by copper, yields chromeno[2,3-b]pyrrol-4(1H)-ones. nih.gov

Cross-Dehydrogenative Coupling (CDC): In the presence of a suitable catalyst (e.g., copper) and an oxidant, N-aryl glycine esters can undergo cross-dehydrogenative coupling. This reaction involves the formation of a C-N bond between the glycine derivative and another C-H bond-containing substrate, such as an acylated amine or an imidazo[1,2-a]pyridine, without pre-functionalization of either partner. nih.gov

Table 2: Applications of N-Aryl Glycines in Organic Synthesis

| Synthetic Application | Reaction Type | Key Reagents/Catalysts | Product Type | Ref. |

| Quinoline Synthesis | Povarov Reaction / Annulation | Oxone, Lewis Acid | Quinoline-fused lactones/lactams | rsc.org |

| Aminomethylation | Decarboxylative Coupling | Photoredox Catalyst (e.g., CsPbBr₃), Nickel | Aryl/Heteroaryl Aminomethyl compounds | nih.govresearchgate.net |

| C-N Bond Formation | Cross-Dehydrogenative Coupling | Copper Catalyst, Oxidant | α-Amino amides | nih.gov |

| Pyrrole (B145914) Annulation | Decarboxylative Annulation | Copper Catalyst, Peroxide | Chromeno[2,3-b]pyrrol-4(1H)-ones | nih.gov |

| Mannich-type Reaction | Photoredox Catalysis | Fluorescein, InBr₃ | β-Amino ketones | nih.gov |

Role As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis Non Biological Applications

Precursor for Advanced Organic Ligands and Organometallic Complexes

In the field of organometallic chemistry, the design of effective ligands is paramount for controlling the activity, selectivity, and stability of metal catalysts. Ligands play a crucial role by binding to a central metal atom, thereby modifying its electronic and steric environment to facilitate specific chemical transformations. N-aryl glycine (B1666218) derivatives, including N-(2,3-Dimethylphenyl)glycine, serve as valuable scaffolds for the synthesis of sophisticated organic ligands.

The N-aryl glycine structure can be chemically elaborated to incorporate additional donor atoms, such as phosphorus, to create multidentate ligands. For instance, the modification of the glycine backbone can lead to the formation of phosphine-containing ligands. mdpi.comresearchgate.netresearchgate.net These ligands are particularly important in transition-metal-catalyzed cross-coupling reactions, one of the most powerful tools for forming carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. researchgate.net The combination of a "soft" phosphine (B1218219) donor with the "harder" nitrogen or oxygen donors from the amino acid moiety can create a hemilabile ligand system, which can be beneficial in various catalytic cycles. The steric bulk provided by the 2,3-dimethylphenyl group can create a specific pocket around the metal center, influencing the regioselectivity and stereoselectivity of the catalyzed reaction.

Table 1: Potential Ligand Architectures from N-Aryl Glycine Scaffolds and Their Catalytic Applications This table illustrates the types of ligands that can be conceptually derived from N-aryl glycine precursors like this compound and their established roles in catalysis.

| Ligand Type | Potential Modification of N-Aryl Glycine | Metal Complex Example | Catalytic Application |

| P,N-Ligands | Functionalization with a phosphine group (e.g., -PPh₂) on the aryl ring or glycine backbone. | Palladium(II), Rhodium(I) | Cross-coupling reactions (e.g., Suzuki, Heck), Asymmetric hydrogenation |

| N,O-Ligands | The inherent amino acid structure provides N and O donors for chelation. | Copper(II), Ruthenium(II) | Oxidation reactions, Transfer hydrogenation |

| Pincer Ligands | Double functionalization of the aryl ring to create a tridentate (e.g., PCP, NCN) coordinating system. | Palladium(II), Platinum(II) | C-H bond activation, Dehydrogenation reactions |

Building Block in the Synthesis of Specialty Chemical Scaffolds

This compound is an exemplary precursor for the construction of complex, nitrogen-containing heterocyclic scaffolds, which are privileged structures in medicinal and materials chemistry. nih.govmdpi.com The reactivity of N-aryl glycines allows them to participate in a variety of cyclization and annulation reactions, providing access to diverse molecular architectures.

One significant application is in the Povarov reaction , an imino Diels-Alder reaction used to construct quinoline (B57606) frameworks. nih.govrsc.org In this process, an N-aryl glycine derivative can be oxidized in situ to form an imine, which then undergoes an intramolecular cyclization with a tethered alkene or alkyne dienophile. nih.govrsc.orgresearchgate.net This strategy has been successfully employed to synthesize quinoline-fused lactones and lactams, which are core structures in various natural products. rsc.org

Furthermore, N-aryl glycines are excellent substrates for decarboxylative reactions , which generate highly reactive α-aminoalkyl radical intermediates. rsc.org These radicals can be trapped by various partners in annulation cascades to build fused heterocyclic systems. For example, through electrochemical or photochemical methods, the decarboxylation of N-aryl glycines in the presence of compounds like quinoxalin-2(1H)-ones leads to the formation of complex polyfused heterocycles such as tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones. acs.orgresearchgate.netacs.org This radical-mediated pathway provides a powerful method for forging new carbon-carbon and carbon-nitrogen bonds. rsc.org

Cross-dehydrogenative coupling (CDC) represents another powerful strategy where N-aryl glycines are used. This approach enables the direct formation of a C-C bond by coupling two different C-H bonds. For instance, the photoredox-mediated CDC reaction between N-aryl glycines and indoles yields unique indole-decorated α-amino acids, which are valuable non-proteinogenic amino acid structures. nih.gov

Table 2: Synthesis of Specialty Scaffolds from N-Aryl Glycine Precursors This table summarizes key synthetic transformations using N-aryl glycines to produce complex heterocyclic structures.

| Reaction Type | Reaction Partner | Resulting Scaffold | Key Features |

| Povarov Reaction | Intramolecular alkyne/alkene | Quinoline-fused lactones/lactams | Forms the quinoline core via an imino Diels-Alder cyclization. nih.govrsc.org |

| Decarboxylative Annulation | Quinoxalin-2(1H)-ones | Tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones | Involves the generation of an α-aminoalkyl radical via decarboxylation. acs.orgacs.org |

| Decarboxylative Annulation | Cyclic Aldimines | Imidazolidine-fused sulfamidates | Solvent-controlled divergent synthesis pathways are possible. rsc.org |

| Cross-Dehydrogenative Coupling | Indoles, Phenols | α-Aryl/α-Heteroaryl amino acid derivatives | Direct C-H functionalization to form a new C-C bond at the α-position. nih.govresearchgate.net |

| Decarboxylative Annulation | 3-Formyl Chromones | Chromeno[2,3-b]pyrrol-4(1H)-ones | Copper-catalyzed reaction providing access to fused pyrrole (B145914) systems. nih.gov |

Applications in Material Science Research

The unique photochemical properties of N-aryl glycines, including this compound, make them highly valuable in material science, particularly in the field of polymer chemistry. They are widely recognized for their role as efficient photoinitiators or co-initiators for various types of polymerization. researchgate.netallucid.com

Upon exposure to near-UV or visible light, N-aryl glycines can undergo photodecomposition to generate reactive species. anu.edu.auresearchgate.net This process can be harnessed to initiate polymerization reactions. For example, direct photolysis of an N-aryl glycine can produce aminomethyl radicals (Ar-NH-CH₂•), which are effective at initiating the free-radical polymerization of monomers like acrylates. anu.edu.au This is a cornerstone of photocurable resins used in coatings, inks, and adhesives.

Moreover, N-aryl glycines can be integrated into multi-component photoinitiating systems. When combined with a photosensitizer dye and an iodonium (B1229267) salt, they can participate in a photoinduced electron transfer process. This not only generates free radicals but can also produce cations, enabling the initiation of both free-radical polymerization (FRP) and cationic polymerization (CP). anu.edu.auresearchgate.net The ability to initiate different types of polymerization makes them versatile for creating hybrid polymer networks and advanced materials.

These properties are directly applicable to cutting-edge technologies such as stereolithography (SLA) , a form of 3D printing where liquid resins are cured layer-by-layer using light. N-aryl glycine-based initiating systems are also employed in the formulation of polymeric dental composites, where rapid, controlled curing upon light exposure is essential. researchgate.net

Table 3: N-Aryl Glycines in Photopolymerization Systems This table outlines the roles and applications of N-aryl glycine derivatives in the field of material science.

| System Type | Role of N-Aryl Glycine | Additional Components | Polymerization Type | Application Area |

| Monocomponent | Photoinitiator | None | Free-Radical | UV/LED Curable Coatings |

| Two-Component (Type II) | Co-initiator / Electron Donor | Photosensitizer Dye (e.g., Biimidazole) | Free-Radical | Printing Inks, Adhesives |

| Three-Component | Co-initiator / Electron Donor | Photosensitizer Dye, Iodonium Salt | Free-Radical and/or Cationic | Stereolithography (3D Printing), Dental Composites researchgate.netanu.edu.au |

Conclusion and Future Directions in N 2,3 Dimethylphenyl Glycine Research

Summary of Key Chemical Discoveries and Methodologies

The synthesis of N-aryl glycines, including by extension N-(2,3-Dimethylphenyl)glycine, is primarily achieved through well-established methodologies. One of the most common approaches involves the reaction of the corresponding aniline (B41778), in this case, 2,3-dimethylaniline, with a haloacetic acid or its ester. A notable advancement in this area is the development of a mild and efficient one-pot, two-step procedure for N-aryl glycines starting from 2-chloro-N-aryl acetamides. rsc.org This method utilizes a copper(II) chloride and potassium hydroxide (B78521) system and proceeds through a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to afford the desired N-aryl glycine (B1666218) in high yields. rsc.org This approach has been successfully applied to a variety of substituted anilines, suggesting its applicability for the synthesis of this compound.

Another fundamental route to N-aryl glycines is the Strecker synthesis, a three-component reaction involving an aldehyde, an amine, and cyanide. rsc.org While classic, this method often requires harsh conditions. Modern variations and other synthetic strategies include the reaction of glycine with benzaldehyde (B42025) under basic conditions followed by reduction, and the Petasis reaction, which involves the condensation of organoboronic acids with amines and glyoxylic acid. rsc.org

The reactivity of N-aryl glycines has also been a subject of significant investigation. They are known to serve as precursors to α-aminoalkyl radicals, imines, or iminium ions, which are key intermediates in various chemical transformations. researchgate.net These reactive species can participate in a range of reactions, including photoredox-catalyzed processes. For instance, N-aryl glycines have been employed in photoredox cross-dehydrogenative coupling reactions with various nucleophiles, including indoles, to form new carbon-carbon bonds. chemicalbook.com These reactions are often promoted by visible light and can be carried out under environmentally friendly conditions. chemicalbook.com

Identification of Remaining Research Gaps in Chemical Synthesis and Characterization

Despite the general understanding of N-aryl glycine synthesis and reactivity, there are significant research gaps specifically concerning This compound .

Consequently, there is an absence of fundamental physicochemical data for this compound. The table below highlights the missing experimental data for this compound in contrast to its known isomers.

| Compound | Melting Point (°C) | 1H NMR Data (DMSO-d6) | 13C NMR Data (DMSO-d6) | Reference |

|---|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available | - |

| N-(2,4-Dimethylphenyl)glycine | 150–152 | δ 6.79 (d, J = 7.6 Hz, 2H, Ar), 6.26 (d, J = 7.9 Hz, 1H, Ar), 3.78 (s, 2H, CH2), 2.13 (s, 3H, CH3), 2.06 (s, 3H, CH3) | δ 172.91, 143.63, 130.63, 126.95, 124.60, 121.77, 109.38, 45.18, 20.07, 17.43 | rsc.org |

| N-(2,6-Dimethylphenyl)glycine | 152–154 | δ 7.11 (s, 3H, Ar), 4.08 (s, 2H, CH2), 2.38 (s, 6H, 2CH3) | δ 169.54, 136.79, 131.01, 129.61, 126.95, 49.81, 17.88 | rsc.org |

Furthermore, the specific influence of the 2,3-dimethyl substitution pattern on the reactivity and properties of the N-aryl glycine scaffold has not been investigated. The electronic and steric effects of this particular arrangement of methyl groups on the phenyl ring could lead to unique reactivity profiles compared to other isomers, a research area that remains unexplored.

Prospective Avenues for Expanding Reactivity and Applications in Pure Chemical Systems

The known reactivity of N-aryl glycines provides a roadmap for exploring the potential of This compound in pure chemical systems.

A significant area of opportunity lies in its use in photoredox catalysis . The ability of N-aryl glycines to generate α-aminoalkyl radicals under visible light irradiation makes them valuable synthons. researchgate.net Investigating the photoredox behavior of this compound could lead to the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions. The specific electronic nature of the 2,3-dimethylphenyl group may influence the redox potential of the molecule, potentially allowing for selective transformations not achievable with other N-aryl glycines.

Another promising avenue is the use of this compound as a building block for the synthesis of complex heterocyclic structures . The bifunctional nature of the molecule, with its secondary amine and carboxylic acid moieties, makes it an ideal starting material for multicomponent reactions and cyclization cascades to generate novel scaffolds of interest in medicinal and materials chemistry.

Furthermore, the enantioselective synthesis of chiral α-amino acid derivatives is a crucial area of research. nih.gov Developing methods for the asymmetric synthesis of this compound and its derivatives would provide access to chiral building blocks for the synthesis of non-proteinogenic amino acids and peptides with unique structural features.

Potential for Development of Novel Chemical Methodologies Utilizing this Scaffold

The unique structural features of This compound present opportunities for the development of novel chemical methodologies.

The steric hindrance provided by the 2,3-dimethyl substitution pattern could be exploited in the development of new asymmetric catalytic systems . The this compound scaffold could be incorporated into ligands for transition metal catalysts, where the steric bulk could influence the stereochemical outcome of a reaction.

Moreover, a systematic study of the reactivity of this compound in comparison to its other isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenylglycine) would provide valuable insights into the structure-activity relationships within this class of compounds. Such a study would elucidate the subtle electronic and steric effects of the methyl group positions on reaction rates, yields, and selectivity, contributing to a more fundamental understanding of N-aryl glycine chemistry. This knowledge could then be applied to the rational design of new reagents and catalysts.

The development of efficient and scalable synthetic routes to this compound is a prerequisite for all these future applications. Optimizing existing methods or developing entirely new synthetic strategies for this specific isomer would be a valuable contribution to the field.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,3-Dimethylphenyl)glycine in laboratory settings?

- Methodology : A common approach involves the alkylation of glycine with a 2,3-dimethylphenyl group. For example, nucleophilic substitution or Ullmann coupling could be employed using 2,3-dimethylphenyl halides (e.g., bromide or iodide) and glycine derivatives (e.g., potassium glycinate). Reaction optimization may require controlled pH (8–10) and temperatures (60–80°C) to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

- Validation : Confirm purity using HPLC or TLC, and characterize via /-NMR to verify substitution patterns. Mass spectrometry (ESI-MS) should confirm the molecular ion peak .

Q. How can researchers address discrepancies in spectroscopic data during structural confirmation?

- Resolution Strategy : If NMR signals conflict with expected patterns (e.g., unexpected splitting or shifts), perform 2D NMR (COSY, HSQC) to resolve coupling relationships. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to identify misassignments. Cross-validate with IR spectroscopy for functional group verification (e.g., carboxylate C=O stretch at ~1700 cm) .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

- Solubility : The compound is likely hydrophobic due to the 2,3-dimethylphenyl group. Test solubility in DMSO, methanol, or acetonitrile for reaction workup. Aqueous solubility may require buffered solutions (pH > 7) to deprotonate the carboxylate group.

- Stability : Monitor degradation under light, heat, or humidity using accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Store in airtight containers under inert gas (N) to prevent oxidation .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving ambiguous electron density in this compound structures?

- Refinement Techniques : Use SHELXL for small-molecule refinement, leveraging constraints for aromatic rings and flexible carboxylate groups. If twinning or disorder is observed, apply TWIN/BASF commands in SHELX or use OLEX2 for real-space refinement. Validate the final model with R/wR residuals (< 5%) and check for outliers in the CIF using checkCIF/PLATON .

- Visualization : Generate ORTEP diagrams (e.g., ORTEP-3) to highlight thermal ellipsoids and confirm bond lengths/angles conform to expected values (e.g., C-C aromatic bonds ~1.39 Å) .

Q. How can computational modeling predict the reactivity of this compound in metal-chelation studies?

- Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model coordination geometries with transition metals (e.g., Cu, Fe). Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites (carboxylate oxygen, aromatic π-system) for ligand-metal interactions. Validate with experimental UV-Vis or EPR spectroscopy .

Q. What protocols mitigate risks when handling hygroscopic or reactive intermediates during synthesis?

- Safety Measures : Use desiccants (molecular sieves) in reaction setups to control moisture. For hygroscopic intermediates (e.g., hydrochloride salts), employ gloveboxes or Schlenk lines. Refer to SDS guidelines for personal protective equipment (PPE: nitrile gloves, lab coat) and emergency procedures (e.g., eye irrigation with saline for accidental exposure) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting results in biological activity assays involving this compound derivatives?

- Troubleshooting : If IC values vary across studies, assess assay conditions (pH, temperature, solvent DMSO%). Validate cell-line specificity (e.g., HEK293 vs. HeLa) and confirm compound stability under assay conditions via LC-MS. Perform dose-response curves in triplicate with positive controls (e.g., known inhibitors) .

Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| X-ray Crystallography | Confirm molecular geometry | R < 5%, CCDC deposition number |

| DFT Calculations | Predict electronic properties | B3LYP/6-311+G(d,p), solvent model (PCM) |

| Stability Testing | Assess shelf-life | 40°C/75% RH, HPLC purity tracking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.